molecular formula C10H12BrNO2S B1374034 N-(3-Bromo-4-methylphenyl)-1,3-propanesultam CAS No. 1226343-78-7

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam

Cat. No. B1374034
M. Wt: 290.18 g/mol
InChI Key: KFCOLWWSHFHOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Bromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 40371-61-7 . It has a molecular weight of 228.09 .


Molecular Structure Analysis

The molecular formula of “N-(3-Bromo-4-methylphenyl)acetamide” is C9H10BrNO .


Physical And Chemical Properties Analysis

“N-(3-Bromo-4-methylphenyl)acetamide” is a powder at room temperature . Its melting point is between 111-114 degrees Celsius .

Scientific Research Applications

Cross-Coupling Reactions

Research has demonstrated the utility of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in cross-coupling reactions. Han (2010) showed that this compound can be used in reactions with 3-bromopyridine and various sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize secondary and tertiary sulfonamides (Han, 2010). Additionally, Steinhuebel et al. (2004) highlighted its use in palladium-catalyzed cross-coupling with aryl halides to produce N-arylated sultams, demonstrating superior yields and reaction rates compared to Cu-catalyzed reactions (Steinhuebel et al., 2004).

Drug Metabolism Studies

Zmijewski et al. (2006) utilized a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization, demonstrating the relevance of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in drug metabolism studies (Zmijewski et al., 2006).

Synthesis of Heterocyclic Compounds

Darwish et al. (2014) reported the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing the potential of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in antimicrobial agent development (Darwish et al., 2014).

Other Applications

Additional studies have demonstrated the use of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in various chemical synthesis and reaction processes, emphasizing its versatility in scientific research. These include its use in the synthesis of dibenzoylmethanes (Mutreja et al., 1980), α-arylation of sultams (René et al., 2014), and bromophenol derivative studies (Zhao et al., 2004) (Mutreja et al., 1980); (René et al., 2014); (Zhao et al., 2004).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-8-3-4-9(7-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCOLWWSHFHOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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